Quinovin

Description

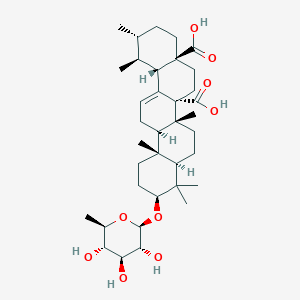

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOQHFWXBKTHST-DLCGLXBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107870-05-3 | |

| Record name | Quinovin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107870053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINOVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5655DJH94B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanisms of Action of Quinoline Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have long been a cornerstone of natural product chemistry and drug discovery. From the historical significance of quinine in the fight against malaria to the clinical application of camptothecin derivatives in cancer therapy, the quinoline scaffold has demonstrated remarkable therapeutic potential. This technical guide provides a comprehensive exploration of the core mechanisms of action of quinoline alkaloids, focusing on their anti-malarial, anti-cancer, anti-inflammatory, and antimicrobial properties. We delve into the intricate molecular interactions, signaling pathways, and cellular consequences that underpin their biological activities. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of key processes to facilitate further research and development in this critical area of medicinal chemistry.

Anti-malarial Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The primary anti-malarial action of many quinoline alkaloids, most notably quinine and chloroquine, centers on the disruption of the parasite's detoxification pathway for heme. Inside the host's red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin within its acidic food vacuole.

Quinoline antimalarials are weak bases that accumulate in the acidic environment of the parasite's food vacuole. Here, they are thought to interfere with hemozoin formation through several proposed mechanisms:

-

Capping of Hemozoin Crystals: The quinoline molecule can bind to the growing faces of the hemozoin crystal, preventing further addition of heme units.[1][2]

-

Complexation with Heme: The drug can form a complex with free heme, preventing its incorporation into the hemozoin crystal. This complex itself may be toxic to the parasite.

-

Inhibition of Heme Polymerase: While the existence of a specific "heme polymerase" enzyme is debated, quinolines may inhibit the catalytic activity responsible for hemozoin formation.

The accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[2][3]

Quantitative Data: Hemozoin Inhibition

| Quinoline Alkaloid | Assay Type | IC50 Value | Reference |

| Quinine | Hemozoin Inhibition Assay | ~50-100 µM | [4] |

| Chloroquine | Hemozoin Inhibition Assay | ~20-50 µM | [4] |

Experimental Protocol: In Vitro Hemozoin Inhibition Assay

A common method to assess the inhibition of hemozoin formation is a colorimetric assay.

Principle: This assay measures the amount of heme that has not been converted to hemozoin. Free heme can be quantified spectrophotometrically.

Materials:

-

Hemin chloride (source of heme)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium acetate buffer, pH 4.8

-

Tween 20

-

Test quinoline alkaloid dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of hemin chloride in DMSO.

-

In a 96-well plate, add the test quinoline alkaloid at various concentrations. Include a positive control (e.g., chloroquine) and a negative control (solvent only).

-

Add a solution of Tween 20 in sodium acetate buffer to each well.

-

Initiate the reaction by adding the hemin chloride solution to each well.

-

Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.

-

After incubation, centrifuge the plate to pellet the hemozoin.

-

Carefully transfer the supernatant containing unreacted heme to a new plate.

-

Measure the absorbance of the supernatant at a wavelength of approximately 405 nm.

-

Calculate the percentage of hemozoin inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits hemozoin formation by 50%.[5]

Signaling Pathway and Experimental Workflow

Caption: Workflow for the in vitro hemozoin inhibition assay.

Anti-cancer Mechanism of Action

Quinoline alkaloids exhibit a wide range of anti-cancer activities, targeting various hallmarks of cancer. The mechanisms are diverse and often compound-specific.

Topoisomerase Inhibition

A prominent mechanism of action for several quinoline alkaloids, most famously camptothecin and its derivatives (e.g., topotecan, irinotecan), is the inhibition of DNA topoisomerase I (Top1). Top1 is a nuclear enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.

Camptothecin stabilizes the covalent "cleavable complex" formed between Top1 and DNA. This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in the formation of a lethal double-strand break, triggering cell cycle arrest and apoptosis.

Other quinoline alkaloids have been shown to inhibit topoisomerase II, an enzyme that creates transient double-strand breaks to manage DNA topology.

Quantitative Data: Cytotoxicity of Topoisomerase Inhibitors

| Quinoline Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |

| Camptothecin | HCT-116 (Colon) | 0.01 - 0.1 | |

| Camptothecin | MCF-7 (Breast) | 0.005 - 0.05 | |

| Luotonin A | Various | 1.8 - 40.0 µg/mL | |

| Luotonin F | Various | 1.8 - 40.0 µg/mL |

Experimental Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Principle: This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is blocked, and the DNA remains supercoiled.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topoisomerase I reaction buffer

-

Test quinoline alkaloid

-

Stop solution/loading dye

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures on ice containing reaction buffer, supercoiled DNA, and various concentrations of the test compound.

-

Add Topoisomerase I to each reaction tube to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Caption: Camptothecin stabilizes the Top1-DNA complex, leading to DNA damage and apoptosis.

Modulation of Signaling Pathways

Quinoline alkaloids can also exert their anti-cancer effects by modulating key intracellular signaling pathways that control cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Some quinoline alkaloids have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.

References

- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Quinine's Enduring Legacy: A Technical Guide to its Historical Role in Malaria Therapy

Introduction

For centuries, quinine, a bitter alkaloid derived from the bark of the Cinchona tree, stood as the sole effective weapon against malaria, a parasitic disease that has claimed countless lives throughout human history.[1][2] The discovery and application of quinine marked a pivotal moment in medicine, representing the first successful use of a chemical compound to treat an infectious disease.[1][2] This technical guide provides an in-depth exploration of quinine's historical significance, its mechanism of action, clinical application, the emergence of resistance, and the experimental methodologies that have been crucial in understanding its properties. This document is intended for researchers, scientists, and drug development professionals.

Historical Timeline and Discovery

The use of Cinchona bark to treat fevers was first documented in the 17th century by Jesuit missionaries in South America, who learned of its properties from the indigenous Quechua people of Peru.[3] The bark was introduced to Europe around 1632.[3] However, it wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, which they named quinine.[3][4] This discovery allowed for standardized dosing and greatly improved the efficacy of treatment.[4][5] Quinine remained the primary antimalarial drug until the 1940s with the advent of synthetic alternatives like chloroquine.[3]

References

- 1. journals.asm.org [journals.asm.org]

- 2. QUININE oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 3. benchchem.com [benchchem.com]

- 4. High efficacy of short-term quinine-antibiotic combinations for treating adult malaria patients in an area in which malaria is hyperendemic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Cinchona Tree Bark: A Technical Guide to its Bioactive Compounds for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bark of the Cinchona tree, a genus of flowering plants in the Rubiaceae family, has been a cornerstone of traditional and modern medicine for centuries. Renowned as the original source of the potent anti-malarial drug quinine, Cinchona bark is a rich repository of a diverse array of bioactive quinoline alkaloids. Beyond their well-established anti-malarial properties, these compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects, making them a subject of intense interest for contemporary drug discovery and development. This technical guide provides an in-depth exploration of the bioactive compounds derived from Cinchona bark, focusing on their extraction, quantification, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

The therapeutic potential of Cinchona bark was first recognized by indigenous populations of South America and later introduced to Europe in the 17th century.[1] The isolation of quinine in 1820 marked a pivotal moment in the history of medicine, providing a purified and standardized treatment for malaria.[2] The principal bioactive constituents of Cinchona bark are quinoline alkaloids, with quinine, quinidine, cinchonine, and cinchonidine being the most abundant and pharmacologically significant.[3][4] While structurally related, these alkaloids possess distinct stereochemistry, which contributes to their varying biological activities. This guide delves into the scientific intricacies of these valuable natural products, from their extraction from the raw plant material to their molecular mechanisms of action.

Bioactive Compounds of Cinchona Bark

The primary bioactive compounds in Cinchona bark are a class of quinoline alkaloids. Over 30 different alkaloids have been identified, but the four major and most studied are:

-

Quinine: Famous for its anti-malarial properties, it also exhibits analgesic and anti-inflammatory effects.[5][6]

-

Quinidine: A stereoisomer of quinine, it is primarily used as a class I antiarrhythmic agent to treat heart rhythm disorders.[3]

-

Cinchonine: Another stereoisomer, it has demonstrated anti-malarial, anti-inflammatory, and potential anti-cancer activities.[7][8]

-

Cinchonidine: The fourth major alkaloid, it also possesses anti-malarial and anti-arrhythmic properties.

The relative abundance of these alkaloids can vary depending on the Cinchona species, geographical location, and harvesting time.

Data Presentation: Quantitative Analysis of Alkaloid Yields

The efficiency of extracting these valuable alkaloids is highly dependent on the methodology employed. The following tables summarize the quantitative yields of the major Cinchona alkaloids obtained through various extraction techniques.

Table 1: Comparative Yield of Quinine from Cinchona officinalis Bark Using Different Extraction Methods

| Extraction Method | Solvent | Temperature (°C) | Time | Quinine Yield (mg/g of dry bark) | Reference |

| Microwave-Assisted Extraction (MAE) | 65% Ethanol | 130 | 34 min | 3.93 ± 0.11 | [7][9] |

| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25 | 15 min | 2.81 ± 0.04 | [7][9] |

| Soxhlet Extraction | Methanol with 20% (v/v) Diethylamine | Water bath | 10 h | 2.01 ± 0.07 (equivalent to 2.202% dry wt.) | [9] |

Table 2: Quantitative Yield of Major Alkaloids from Cinchona Bark by Supercritical Fluid Chromatography (SFC)

| Alkaloid | Yield (% of dry bark) | Reference |

| Cinchonine | 1.87 - 2.30 | [1][10] |

| Quinine | 1.59 - 1.89 | [1][10] |

| Cinchonidine | 0.90 - 1.26 | [1][10] |

| Total Alkaloid Content | 4.75 - 5.20 | [4][10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and purification of Cinchona alkaloids.

Extraction Methodologies

This traditional method relies on the continuous washing of the plant material with a heated solvent.

Protocol:

-

Sample Preparation: Grind the dried Cinchona bark to a fine powder (e.g., 14 mesh).

-

Apparatus Setup: Place 10 g of the powdered bark into a thimble and insert it into a Soxhlet extractor.

-

Solvent Addition: Add 200 mL of methanol modified with 20% (v/v) diethylamine to the round-bottom flask.

-

Extraction: Heat the solvent in a water bath to initiate the extraction process. Continue the extraction for 10 hours.

-

Concentration: After extraction, concentrate the extract in vacuo using a rotary evaporator.

-

Re-dissolution: Re-dissolve the concentrated extract in methanol for further analysis.

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

-

Sample and Solvent: Mix the powdered Cinchona bark with a 65% aqueous ethanol solution.[7][9]

-

Microwave Irradiation: Place the mixture in a microwave extractor.

-

Extraction Parameters: Set the temperature to 130°C and the extraction time to 34 minutes.[7][9]

-

Collection: After the extraction is complete, filter the mixture to separate the extract from the solid plant material.

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance mass transfer.

Protocol:

-

Sample and Solvent: Suspend the powdered Cinchona bark in a 61% aqueous ethanol solution.[7][9]

-

Ultrasonic Treatment: Immerse the probe of an ultrasonicator into the mixture or place the vessel in an ultrasonic bath.

-

Extraction Parameters: Set the temperature to 25°C and the extraction time to 15 minutes.[7][9]

-

Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.

Separation and Purification

This classical chemical method separates alkaloids from other plant constituents based on their basic nature.

Protocol:

-

Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 1-3% sulfuric acid). This will protonate the alkaloids, making them water-soluble.[9]

-

Extraction of Neutral/Acidic Impurities: Wash the acidic solution with a non-polar organic solvent (e.g., toluene or dichloromethane) to remove neutral and acidic impurities, which will remain in the organic phase.

-

Basification: Increase the pH of the aqueous layer to >10 with a base (e.g., sodium hydroxide solution) to deprotonate the alkaloids, making them soluble in organic solvents.[9]

-

Extraction of Alkaloids: Extract the free-base alkaloids with a non-polar organic solvent.

-

Solvent Evaporation: Evaporate the organic solvent to obtain the purified total alkaloid fraction.

SFC is a modern chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers fast and efficient separation of alkaloids.

Protocol:

-

Instrumentation: Utilize an SFC system equipped with a suitable chiral stationary phase column (e.g., Acquity UPC2 Torus DEA 1.7 µm).[1][11]

-

Mobile Phase: A mixture of supercritical CO2 and a modifier such as methanol containing a small amount of an amine (e.g., diethylamine) is commonly used.[1][11]

-

Sample Injection: Inject the dissolved extract onto the column.

-

Separation: The alkaloids are separated based on their differential partitioning between the stationary phase and the supercritical fluid mobile phase.

-

Detection: Monitor the eluting compounds using a UV detector (e.g., at 275 nm).[1][11]

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Cinchona bark exert their pharmacological effects through various molecular mechanisms. This section visualizes two key pathways.

Cinchonine's Anti-inflammatory Action via NF-κB and AP-1 Signaling

Cinchonine has been shown to possess anti-inflammatory properties by modulating the NF-κB and AP-1 signaling pathways, which are crucial regulators of inflammatory gene expression.

References

- 1. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Quinine: A Technical Guide to the Molecular Machinery of Cinchona

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline alkaloids, a class of natural products isolated from the bark of the Cinchona tree, have played a pivotal role in human history, most notably as the first effective treatment for malaria. Quinine, the most prominent of these alkaloids, along with its stereoisomer quinidine and related compounds cinchonine and cinchonidine, continue to be of significant interest for their therapeutic properties and as chiral catalysts in synthetic chemistry. Understanding the biosynthetic pathway of these complex molecules is crucial for metabolic engineering efforts aimed at improving their production and for the discovery of novel derivatives with enhanced pharmacological activities. This technical guide provides an in-depth exploration of the biosynthesis of quinoline alkaloids in Cinchona, detailing the enzymatic steps, summarizing key quantitative data, and providing comprehensive experimental protocols for the study of this fascinating pathway.

The Biosynthetic Pathway: From Primary Metabolism to Complex Alkaloids

The biosynthesis of quinoline alkaloids is a complex process that begins with precursors from primary metabolism and involves a series of enzymatic transformations, including a key Pictet-Spengler reaction, deglycosylation, and extensive oxidative rearrangements. The pathway can be broadly divided into three main stages: the formation of the central intermediate strictosidine, the conversion of strictosidine to the quinoline scaffold, and the final tailoring steps that lead to the diversity of Cinchona alkaloids.

Stage 1: The Formation of Strictosidine

The biosynthesis of all monoterpene indole alkaloids, including the quinoline alkaloids of Cinchona, converges on the formation of the central precursor, strictosidine.[1] This crucial step involves the condensation of two primary metabolites: tryptamine, derived from the shikimate pathway via the amino acid tryptophan, and secologanin, a monoterpenoid seco-iridoid derived from the methylerythritol phosphate (MEP) pathway.

-

Tryptophan Decarboxylase (TDC): The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC).[1] This enzyme is a key regulatory point in the pathway, controlling the flux of tryptophan into alkaloid biosynthesis.

-

Strictosidine Synthase (STR): Tryptamine then undergoes a stereospecific Pictet-Spengler condensation with secologanin, catalyzed by strictosidine synthase (STR).[1] This reaction forms strictosidine, the universal precursor to a vast array of indole alkaloids.

Stage 2: From Indole to Quinoline - The Core Rearrangement

The transformation of the indole scaffold of strictosidine into the characteristic quinoline core of the Cinchona alkaloids is a complex and not yet fully elucidated series of reactions. It is initiated by the removal of the glucose moiety from strictosidine.

-

Strictosidine β-D-Glucosidase (SGD): The enzyme strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose unit from strictosidine, generating a highly reactive aglycone.[1] This intermediate is unstable and can exist in several equilibrium forms, including a reactive dialdehyde.

-

The Black Box of Rearrangement: The subsequent steps, leading from the strictosidine aglycone to the first quinoline-type intermediate, cinchonaminal, are considered the "black box" of the pathway. This part of the pathway is thought to involve a series of intramolecular rearrangements and cyclizations. Recent research has identified a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) that are involved in the formation of the early biosynthetic intermediate dihydrocorynantheal from the strictosidine aglycone.[2]

Stage 3: Tailoring the Quinoline Scaffold

Once the quinoline skeleton is formed, a series of tailoring reactions, including hydroxylations, methylations, and reductions, generate the final diversity of Cinchona alkaloids. A recent significant discovery has been the elucidation of parallel biosynthetic pathways for the methoxylated (quinine, quinidine) and non-methoxylated (cinchonine, cinchonidine) alkaloids.[3] It was previously thought that methoxylation was a late-stage modification of the cinchonine/cinchonidine scaffold. However, it is now understood that the methoxy group is introduced early in the pathway, at the level of tryptamine, leading to two parallel streams of intermediates.

-

Hydroxylation and Methylation: Cytochrome P450 monooxygenases (P450s) are believed to be responsible for the hydroxylation of the quinoline ring.[4] Subsequent O-methylation is catalyzed by specific O-methyltransferases. An O-methyltransferase specific for 6'-hydroxycinchoninone has been identified, suggesting that hydroxylation and methylation occur before the final keto-reduction.[2]

-

Keto-Reduction: The final step in the biosynthesis of the four major Cinchona alkaloids is the NADPH-dependent reduction of the ketone group at C-9 of cinchoninone or quininone, leading to the formation of the corresponding alcohol.[2] The stereochemistry of this reduction determines whether cinchonine or cinchonidine (and quinine or quinidine) is formed.

Quantitative Data

Quantitative analysis of the intermediates and enzymes in the quinoline alkaloid biosynthetic pathway is essential for understanding its regulation and for metabolic engineering applications. The following tables summarize available quantitative data. It is important to note that much of the detailed enzyme kinetic data comes from studies on orthologous enzymes from other medicinal plants, such as Catharanthus roseus, due to the challenges of working with Cinchona enzymes.

| Enzyme | Substrate(s) | Km (mM) | Vmax (relative units) | Source Organism | Reference |

| Strictosidine Synthase (STR) | Tryptamine | 2.3 | - | Catharanthus roseus | [5] |

| Secologanin | 3.4 | - | Catharanthus roseus | [5] | |

| Strictosidine β-D-Glucosidase (SGD) | Strictosidine | 0.22 | 0.078 mM/min | Catharanthus roseus | [6] |

| Vincoside | 0.22 | 0.018 mM/min | Catharanthus roseus | [6] |

Table 1: Enzyme Kinetic Parameters. Note: Kinetic data for enzymes from Cinchona species are limited. The data presented here are from well-characterized orthologs in Catharanthus roseus and provide a valuable reference.

| Compound | Plant Part | Concentration (mg/g dry weight) | Species | Reference |

| Quinine | Bark | 0.2 - 25.8 | Cinchona calisaya | [7] |

| Quinidine | Bark | 0.1 - 10.0 | Cinchona calisaya | [7] |

| Cinchonine | Bark | ~2.2 (average) | Cinchona calisaya | [7] |

| Cinchonidine | Bark | Not specified | Cinchona calisaya | [7] |

| Total Major Alkaloids | Bark | - | Cinchona calisaya | [7] |

| Cinchonine | Bark | 1.87% - 2.30% | Cinchona species | [8] |

| Quinine | Bark | 1.59% - 1.89% | Cinchona species | [8] |

| Cinchonidine | Bark | 0.90% - 1.26% | Cinchona species | [8] |

| Total Alkaloid Content | Bark | 4.75% - 5.20% | Cinchona species | [8] |

Table 2: Concentration of Major Quinoline Alkaloids in Cinchona Bark. The concentration of biosynthetic intermediates is generally very low and transient, making their quantification challenging.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of quinoline alkaloid biosynthesis.

Protocol 1: Extraction of Quinoline Alkaloids from Cinchona Bark

Objective: To extract the total alkaloid content from dried Cinchona bark for subsequent analysis.

Materials:

-

Dried and finely powdered Cinchona bark

-

Methanol (HPLC grade)

-

Ammonium formate buffer (pH adjusted as needed for specific applications)

-

Dimethyl sulfoxide (DMSO)

-

Ultrasonicator

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 50 mg of finely pulverized Cinchona bark into a microcentrifuge tube.

-

Add 1.0 mL of DMSO to the tube.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonicator bath and sonicate for 15 minutes at room temperature.

-

After sonication, centrifuge the tube at 13,000 rpm for 10 minutes to pellet the solid plant material.

-

Carefully collect the supernatant, which contains the extracted alkaloids.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC or LC-MS/MS analysis. For quantitative analysis, it may be necessary to dilute the extract with the mobile phase.

Protocol 2: HPLC-UV Analysis of Major Quinoline Alkaloids

Objective: To separate and quantify the four major quinoline alkaloids (quinine, quinidine, cinchonine, and cinchonidine) in a Cinchona bark extract.[9]

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., XB-C18, 2.6 µm particle size).

Mobile Phase and Gradient:

-

Mobile Phase A: Ammonium formate buffer (e.g., 20 mM, pH adjusted to a suitable value for optimal separation).

-

Mobile Phase B: Methanol.

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: Linear gradient from 10% to 50% B

-

20-22 min: Linear gradient from 50% to 90% B

-

22-24 min: Hold at 90% B

-

24-26 min: Return to 10% B and equilibrate for the next injection.

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelengths: 250 nm and 330 nm.[9]

Procedure:

-

Prepare standard solutions of quinine, quinidine, cinchonine, and cinchonidine of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve for each alkaloid.

-

Inject the filtered Cinchona bark extract (from Protocol 1).

-

Identify the peaks in the chromatogram of the extract by comparing their retention times with those of the standards.

-

Quantify the amount of each alkaloid in the extract using the calibration curves.

Protocol 3: In Vitro Assay for Tryptophan Decarboxylase (TDC) Activity

Objective: To measure the enzymatic activity of TDC by quantifying the production of tryptamine from tryptophan.[10][11]

Materials:

-

Plant protein extract (e.g., from Cinchona leaves or cell cultures)

-

L-tryptophan solution (substrate)

-

Pyridoxal-5'-phosphate (PLP) solution (cofactor)

-

Potassium phosphate buffer (pH 7.5)

-

Trichloroacetic acid (TCA) or perchloric acid to stop the reaction

-

HPLC system for tryptamine quantification

Procedure:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

PLP (0.1 mM)

-

L-tryptophan (2 mM)

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the plant protein extract. The final volume of the reaction should be, for example, 200 µL.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of tryptamine using a suitable HPLC method.

-

Calculate the enzyme activity based on the amount of tryptamine produced per unit time per milligram of protein.

Protocol 4: Heterologous Expression and Purification of Cinchona Biosynthetic Enzymes

Objective: To produce recombinant Cinchona enzymes in a heterologous host (e.g., E. coli or S. cerevisiae) for detailed characterization.[12][13][14]

Materials:

-

Cinchona cDNA library or cloned gene of interest

-

Expression vector (e.g., pET vector for E. coli)

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase, and protease inhibitors)

-

Sonciator or French press

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

-

SDS-PAGE equipment for protein analysis

Procedure:

-

Cloning: Clone the coding sequence of the Cinchona enzyme into the expression vector.

-

Transformation: Transform the expression construct into competent E. coli cells.

-

Expression:

-

Grow a starter culture of the transformed E. coli overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Load the clarified lysate onto the affinity chromatography column.

-

Wash the column to remove unbound proteins.

-

Elute the recombinant protein using an appropriate elution buffer (e.g., containing imidazole for Ni-NTA).

-

-

Analysis:

-

Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

-

Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

The purified enzyme is now ready for kinetic characterization and other biochemical assays.

-

Visualizations

Biosynthetic Pathway of Quinoline Alkaloids in Cinchona

Caption: Overview of the quinoline alkaloid biosynthetic pathway in Cinchona.

Experimental Workflow for Alkaloid Analysis

Caption: A typical experimental workflow for the extraction and analysis of Cinchona alkaloids.

Conclusion

The biosynthesis of quinoline alkaloids in Cinchona is a testament to the complex and elegant chemical machinery that has evolved in plants. While significant progress has been made in elucidating this pathway, particularly with the recent discovery of the early introduction of the methoxy group and the identification of new enzymes, many steps, especially the intricate rearrangement of the indole to the quinoline scaffold, remain to be fully characterized. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of this pathway. Such knowledge will not only deepen our fundamental understanding of plant biochemistry but also pave the way for the development of novel strategies for the sustainable production of these vital medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Phylogeny Predicts the Quantity of Antimalarial Alkaloids within the Iconic Yellow Cinchona Bark (Rubiaceae: Cinchona calisaya) [frontiersin.org]

- 8. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Optimised Method for Routine Separation and Quantification of Major Alkaloids in Cortex Cinchona by HPLC Coupled with UV and Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 11. Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Malaria: A Technical Guide to the Diverse Pharmacological Activities of Cinchona Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, a class of natural compounds extracted from the bark of the Cinchona tree, are most renowned for their potent antimalarial properties, particularly quinine. However, extensive research has unveiled a broad spectrum of pharmacological activities beyond their traditional use, positioning them as promising candidates for novel drug development in various therapeutic areas. This technical guide provides an in-depth exploration of the anticancer, anti-arrhythmic, antimicrobial, and anti-inflammatory activities of key Cinchona alkaloids, including quinine, quinidine, cinchonine, and their derivatives. The document details the underlying mechanisms of action, presents quantitative data from preclinical studies, outlines experimental protocols for assessing these activities, and provides visual representations of key signaling pathways.

Anticancer Activity

Several Cinchona alkaloids have demonstrated significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines. Quinine and cinchonine, in particular, have been the focus of numerous studies.

Mechanism of Action

The anticancer activity of Cinchona alkaloids is multifaceted, involving the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

-

Inhibition of the TRAF6-AKT Signaling Pathway: Quinine and cinchonine have been shown to interfere with the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6)-Protein Kinase B (AKT) signaling pathway.[1][2] TRAF6, an E3 ubiquitin ligase, is crucial for the activation of AKT, a key kinase that promotes cell survival and proliferation.[3][4] By binding to TRAF6, these alkaloids competitively inhibit its interaction with upstream signaling molecules, leading to the downregulation of AKT activation.[1][2] This, in turn, suppresses the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and promotes the expression of pro-apoptotic proteins like Bcl-2-associated X protein (BAX), ultimately leading to cancer cell apoptosis.[2]

-

Induction of Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: Cinchonine has been identified as an inducer of endoplasmic reticulum (ER) stress in human liver cancer cells.[5] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen. Cinchonine treatment upregulates GRP78, a key ER stress sensor, and promotes the phosphorylation of PERK and eIF2α.[5] This cascade of events leads to the activation of the pro-apoptotic transcription factor CHOP and subsequently, the activation of caspase-3 and PARP-1, culminating in apoptosis.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of quinine and cinchonine against various cancer cell lines, as determined by the MTT assay.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Quinine | HeLa (Cervical) | >5 (time-dependent) | [2] |

| Quinine | A549 (Lung) | >5 (time-dependent) | [2] |

| Cinchonine | K562 (Leukemia) | 46.55 | [6] |

| Cinchonine | HepG2 (Liver) | Dose-dependent | [5] |

| Cinchonine | SMCC7721 (Liver) | Dose-dependent | [5] |

| Chloroquine | HCT116 (Colon) | 28.5 | [7] |

| Chloroquine | Caco2 (Colon) | 25.6 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Cinchona alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway Diagrams

Caption: Quinine/Cinchonine inhibits the TRAF6-AKT survival pathway.

Caption: Cinchonine induces apoptosis via the ER stress pathway.

Anti-Arrhythmic Activity

Quinidine, a diastereomer of quinine, is a well-established Class Ia anti-arrhythmic agent used to treat various types of cardiac arrhythmias.[10]

Mechanism of Action

Quinidine's primary mechanism of action involves the blockade of voltage-gated ion channels in cardiomyocytes.

-

Sodium Channel Blockade: Quinidine blocks the fast inward sodium current (INa) in a "use-dependent" manner.[10] This means the blocking effect is more pronounced at higher heart rates. This blockade slows the rate of depolarization (Phase 0 of the cardiac action potential), thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[10]

-

Potassium Channel Blockade: Quinidine also blocks several types of potassium channels, which are responsible for the repolarization phase (Phase 3) of the action potential. This leads to a prolongation of the action potential duration and an increase in the effective refractory period.[10]

The combined effect of sodium and potassium channel blockade helps to suppress tachyarrhythmias caused by abnormal conduction, such as reentry circuits.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.[11][12][13]

Principle: This technique allows for the measurement of ionic currents across the entire cell membrane of a single cardiomyocyte while controlling the membrane potential.

-

Cell Isolation: Isolate individual cardiomyocytes from cardiac tissue (e.g., from rat or guinea pig ventricles) using enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm and fill them with an appropriate intracellular solution.

-

Giga-seal Formation: Bring the micropipette into contact with the cell membrane of a cardiomyocyte and apply gentle suction to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply a series of voltage steps to elicit specific ionic currents (e.g., sodium or potassium currents).

-

Drug Application: Perfuse the cell with an external solution containing the desired concentration of quinidine.

-

Data Acquisition and Analysis: Record the changes in the ionic currents in the presence of the drug. Analyze the data to determine the extent of channel blockade and its voltage- and use-dependent properties.

Signaling Pathway Diagram

Caption: Quinidine's anti-arrhythmic mechanism of action.

Antimicrobial Activity

Derivatives of Cinchona alkaloids have demonstrated promising antimicrobial activity against a range of pathogenic bacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of some N-substituted quaternary salts of cinchonidine and cinchonine against common bacterial strains, as determined by the broth microdilution method.[1][8]

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quaternary salts of cinchonidine | Escherichia coli | 6.25 | [1] |

| Quaternary salts of cinchonidine | Pseudomonas aeruginosa | 1.56 | [1] |

| Quaternary salts of cinchonine | Staphylococcus aureus | 1.56 - 125.00 | [1] |

| Quaternary salts of cinchonine | Escherichia coli | 1.56 - 125.00 | [1] |

Experimental Protocol: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[1][8]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilutions: Prepare a series of twofold dilutions of the Cinchona alkaloid derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

Cinchona alkaloids, including cinchonine, have been shown to possess anti-inflammatory properties.[6]

Mechanism of Action

The anti-inflammatory effects of Cinchona alkaloids are attributed to their ability to inhibit key inflammatory mediators. Cinchonine has been shown to downregulate the expression and activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Alkaloid | Assay | IC50 (µM) | Reference |

| Cinchonine | COX-2 Inhibition | 44.65 | [6] |

Experimental Protocol: Egg Albumin Denaturation Assay

This in vitro assay is a simple and rapid method to screen for anti-inflammatory activity.[5][12][14][15][16][17]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory activity.

Procedure: [5][12][14][15][16][17]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin and phosphate-buffered saline (pH 6.4).

-

Compound Addition: Add different concentrations of the Cinchona alkaloid to the reaction mixture. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control and distilled water as a negative control.

-

Incubation and Heating: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.

-

Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration compared to the control.

Conclusion

The pharmacological activities of Cinchona alkaloids extend far beyond their traditional use as antimalarials. Their demonstrated efficacy as anticancer, anti-arrhythmic, antimicrobial, and anti-inflammatory agents highlights their significant potential for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current state of research in these areas, offering valuable information for researchers and drug development professionals. Further investigation into the specific molecular targets and optimization of the chemical structures of these versatile natural compounds will be crucial in translating their preclinical promise into clinical applications.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. texaschildrens.org [texaschildrens.org]

- 3. The E3 Ligase TRAF6 Regulates Akt Ubiquitination and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The E3 ligase TRAF6 regulates Akt ubiquitination and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. plantarchives.org [plantarchives.org]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach | Journal of Natural & Ayurvedic Medicine [medwinpublisher.org]

- 16. medwinpublishers.com [medwinpublishers.com]

- 17. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

Quinine: A Technical Guide to its Application as a Fluorescence Standard in Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Quinine, a naturally occurring cinchona alkaloid historically celebrated for its antimalarial properties, holds a significant position in the realm of spectroscopy as a widely accepted fluorescence standard.[1][2] Its robust and stable fluorescence in acidic environments makes it an invaluable tool for the calibration and validation of fluorescence spectrophotometers, as well as a reference for determining the fluorescence quantum yields of unknown samples.[1][3] This technical guide provides an in-depth exploration of quinine's fluorescence characteristics, detailed experimental protocols for its use as a standard, and a discussion of the critical factors influencing its emission properties.

Core Fluorescence Parameters of Quinine

The fluorescence of quinine is intrinsically linked to its molecular structure, which features aromatic rings and conjugated double bonds.[4] In an acidic solution, the quinoline nitrogen becomes protonated, a crucial step for its strong fluorescent behavior.[1] Quinine exhibits two primary excitation maxima and a single emission maximum. A notable characteristic is that the emission wavelength is largely independent of the excitation wavelength.[1]

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter for a fluorescence standard. For quinine, this value is well-documented, though it is highly dependent on the solvent environment.[5][6]

Quantitative Fluorescence Data

The essential quantitative data for quinine as a fluorescence standard are summarized in the tables below.

| Parameter | Wavelength (nm) | Notes |

| Primary Excitation Maximum (S₀ → S₁) | ~350 nm | This is the most commonly used excitation wavelength.[1][7][8] |

| Secondary Excitation Maximum (S₀ → S₂) | ~250 nm | Excitation at this wavelength also results in emission at the primary emission maximum.[1][7][8] |

| Emission Maximum | ~450 nm | The emission peak is a characteristic bright blue fluorescence.[7][8][9] Some studies have reported slight variations in the peak, such as 449.11 nm and 457.84 nm.[10] |

| Table 1: Excitation and Emission Wavelengths of Quinine in Acidic Solution. |

| Acid Medium | Quantum Yield (ΦF) | Temperature Dependence |

| 0.05 M H₂SO₄ | ~0.55 | Exhibits a significant negative temperature dependence, with the quantum yield decreasing by approximately -0.45% per degree Celsius increase near room temperature.[3][5][6] |

| 0.1 M HClO₄ | 0.60 ± 0.007 | Shows no significant temperature dependence between 20 and 45 °C, making it a more robust standard for quantum yield determinations.[3] |

| Table 2: Fluorescence Quantum Yield of Quinine in Different Acidic Media. |

| Parameter | Value | Notes |

| Fluorescence Lifetime | ~19 ns | In 0.1 M H₂SO₄. Some studies have noted that quinine's fluorescence decay is not always mono-exponential, which can be a limitation for its use in time-resolved fluorescence studies.[5][11] |

| Table 3: Fluorescence Lifetime of Quinine. |

Experimental Protocols

Accurate and reproducible fluorescence measurements using quinine as a standard necessitate meticulous preparation of solutions and careful instrument setup.

Preparation of Quinine Standard Solutions

1. Stock Solution Preparation (e.g., 100 ppm):

-

Materials: Quinine sulfate dihydrate or quinine, 0.05 M sulfuric acid or 0.1 M perchloric acid, 1 L volumetric flask, analytical balance.[7][8][12]

-

Procedure:

-

Accurately weigh 120.7 mg of quinine sulfate dihydrate (or 100.0 mg of quinine).[7]

-

Transfer the weighed solid to a 1 L volumetric flask.

-

Add a small amount of the chosen acid (e.g., 50 mL of 1 M sulfuric acid, which is then diluted) to dissolve the quinine.[7][12]

-

Dilute the solution to the 1 L mark with the same acidic solvent.

-

Mix the solution thoroughly.

-

It is recommended to prepare this stock solution fresh daily and protect it from light to prevent photodegradation.[7][13]

-

2. Working Standard Preparation (Serial Dilutions):

-

Procedure:

-

Prepare a series of sequential dilutions from the stock solution using the same acidic diluent.[7][12]

-

For a calibration curve, a range of concentrations should be prepared (e.g., 0.01 ppm to 10 ppm).[8][10]

-

Ensure that the absorbance of the final solutions at the excitation wavelength is below 0.05 to mitigate inner filter effects.[1][5][6]

-

Measurement of Fluorescence

1. Instrument Setup:

-

Spectrofluorometer: A scanning spectrofluorometer is required to record excitation and emission spectra.[7]

-

Blank: Use the acidic diluent (e.g., 0.05 M H₂SO₄) as a blank to zero the instrument.[7]

2. Spectral Acquisition:

-

Excitation Spectrum: To record the excitation spectrum, set the emission monochromator to the emission maximum (~450 nm) and scan a range of excitation wavelengths (e.g., 200 nm to 400 nm).

-

Emission Spectrum: To record the emission spectrum, set the excitation monochromator to the desired excitation maximum (e.g., 350 nm) and scan a range of emission wavelengths (e.g., 370 nm to 650 nm).[1]

Factors Influencing Quinine Fluorescence

The fluorescence intensity of quinine is sensitive to its chemical and physical environment. Understanding these factors is critical for its proper use as a standard.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quinine sulfate [omlc.org]

- 6. Quinine sulfate [omlc.org]

- 7. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

- 8. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

In-depth Technical Guide: Understanding Cinchonism and Quinoline Derivative Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives, a prominent class of heterocyclic compounds, are foundational to numerous therapeutic agents, most notably the antimalarial drug quinine, originally extracted from the bark of the Cinchona tree.[1][2] While their therapeutic applications are vast, their use is often constrained by a narrow therapeutic index, leading to a dose-dependent toxidrome known as cinchonism.[1][3] Cinchonism encompasses a range of symptoms stemming from the neural, retinal, and auditory toxicity of these compounds.[3][4] This technical guide provides a detailed examination of the molecular mechanisms, signaling pathways, and quantitative toxicology of quinoline derivatives to inform drug development and mitigate toxicity risks.

Core Toxicological Profile

Cinchonism is characterized by a collection of symptoms that can range from mild to severe, correlating with the concentration of the quinoline derivative in the bloodstream.[1]

-

Mild Symptoms : Mild cinchonism can occur even at standard therapeutic doses and includes tinnitus (ringing in the ears), headache, nausea, dizziness, blurred vision, and flushed, sweaty skin.[2]

-

Severe Symptoms : High doses can lead to more severe effects, including reversible high-frequency hearing loss, significant visual disturbances potentially leading to blindness, cardiac arrhythmias, seizures, and coma.[1][2][3]

-

System-Specific Toxicity :

-

Neurotoxicity : Manifests as confusion, headache, dizziness, and in severe cases, seizures.[1][3]

-

Ototoxicity : Tinnitus is a common symptom, which can progress to hearing loss.[1]

-

Visual Disturbances : Symptoms range from blurred vision and altered color perception to, in cases of severe toxicity, irreversible tunnel vision or complete blindness.[2][3]

-

Cardiotoxicity : A major concern is the prolongation of the QT interval on an electrocardiogram, which increases the risk of life-threatening arrhythmias like Torsades de Pointes.[3][5]

-

Gastrointestinal Effects : Nausea, vomiting, abdominal pain, and diarrhea are frequently reported.[1][2]

-

Molecular Mechanisms and Signaling Pathways

The toxicity of quinoline derivatives arises from their interaction with multiple molecular targets, leading to the disruption of critical cellular signaling pathways.

Ion Channel Blockade and Cardiotoxicity

A primary mechanism for the cardiotoxicity of many quinoline derivatives is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6] This channel is essential for the repolarization phase of the cardiac action potential.[7][8] Inhibition of the hERG channel delays repolarization, leading to QT interval prolongation and a heightened risk of ventricular arrhythmias.[3][7] The interaction with the hERG channel can be stereoselective; for instance, quinidine is a more potent hERG blocker than its diastereomer, quinine.[6][9]

Caption: Quinoline-induced hERG channel blockade leading to arrhythmogenesis.

Oxidative Stress and Mitochondrial Dysfunction

Quinoline derivatives can induce cellular damage by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress.[10][11] This mechanism involves the formation of complexes with transition metals like iron, which catalyze the production of ROS.[12][13] The resulting oxidative stress can lead to lipid peroxidation, DNA damage, and inactivation of sensitive enzymes.[14][15] Mitochondria are particularly vulnerable, and the disruption of their function can impair energy production and initiate apoptotic cell death pathways.[10]

Caption: Induction of mitochondrial oxidative stress and apoptosis by quinolines.

Quantitative Toxicological Data

The cytotoxic and cardiotoxic potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). These values vary significantly depending on the specific derivative, cell line, and experimental conditions.[16]

Table 1: Comparative In Vitro Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | Assay | IC50 (µM) |

| 7-methyl-8-nitro-quinoline | Caco-2 | MTT | 1.871[17] |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 | MTT | 0.535[17] |

| 8-Hydroxyquinoline | HCT 116 | MTT | 9.33[18] |

| BAPPN | HepG2 | MTT | ~9.9**[19] |

| BAPPN | MCF-7 | MTT | ~9.3[19] |

| BAPPN* | HCT-116 | MTT | ~69.1[19] |

| BAPPN* | A549 | MTT | ~30.0**[19] |

*11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline **Converted from µg/mL

Table 2: Comparative Cardiotoxicity (hERG Channel Blockade)

| Compound | Assay Method | IC50 (µM) |

| Quinidine | Patch Clamp (Xenopus oocytes) | 3.00[6][9] |

| Quinine | Patch Clamp (Xenopus oocytes) | 44.0[6][9] |

| Chloroquine | Electrophysiology (HEK293 cells) | 11.8[20] |

| Mefloquine | Electrophysiology (HEK293 cells) | 9.36[20] |

Experimental Protocols

Standardized protocols are essential for the reliable assessment of quinoline derivative toxicity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[21][22] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22][23]

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[21][23]

-

Compound Treatment : Prepare serial dilutions of the test compound. Treat cells for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.[22][23]

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to purple formazan.[23]

-

Solubilization : Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[23]

-

Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[16][23]

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[16][23]

Protocol: hERG Channel Blockade Assessment (Automated Patch Clamp)

Whole-cell patch-clamp electrophysiology is the gold-standard method for characterizing a compound's interaction with the hERG channel.[7] Automated systems increase throughput for screening purposes.

Methodology:

-

Cell Preparation : Use a stable cell line heterologously expressing the hERG channel (e.g., HEK293 or U2OS cells).[7][24] Prepare a single-cell suspension on the day of the experiment.

-

Electrophysiology : Use an automated patch-clamp system. A specific voltage protocol is applied to elicit the hERG current. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV or +40 mV to activate the channels, and then repolarizing to a negative potential (e.g., -50 mV) to measure the peak tail current.[25][26]

-

Compound Application : Perfuse the recording chamber with increasing concentrations of the quinoline derivative, allowing the current to reach a steady-state at each concentration.[7]

-

Data Acquisition and Analysis : Record the hERG tail current at each concentration. Calculate the fractional block by dividing the current amplitude in the presence of the drug by the baseline current amplitude.[25][26] Plot the fractional block against the drug concentration and fit with the Hill equation to determine the IC50.[25][27]

Conclusion

The clinical utility of quinoline derivatives is frequently hampered by toxicities, collectively known as cinchonism. The primary mechanisms driving these adverse effects are the blockade of critical ion channels, such as hERG, and the induction of mitochondrial oxidative stress. A thorough understanding of these molecular pathways, combined with robust preclinical assessment using standardized protocols for cytotoxicity and cardiotoxicity, is imperative for the development of safer quinoline-based therapeutics. The quantitative data and detailed methodologies presented in this guide offer a framework for researchers to evaluate novel compounds, enabling the early identification of toxicity liabilities and facilitating the design of derivatives with improved safety profiles.

References

- 1. medicoverhospitals.in [medicoverhospitals.in]

- 2. Cinchonism - Wikipedia [en.wikipedia.org]

- 3. Cinchonism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cinchonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. benchchem.com [benchchem.com]

- 17. brieflands.com [brieflands.com]

- 18. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins [mdpi.com]

- 20. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fda.gov [fda.gov]

- 26. fda.gov [fda.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Isolation of Quinine from Cinchona Bark

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discovery and subsequent isolation of quinine from the bark of the Cinchona tree. It details the historical context, the seminal experimental protocols, and the physicochemical properties of this foundational antimalarial agent. This document is intended to be a thorough resource, presenting quantitative data in accessible formats and illustrating key processes with detailed diagrams to support research and development in pharmacology and medicinal chemistry.

Historical Overview: From Indigenous Remedy to Pure Alkaloid

The therapeutic use of Cinchona bark originated with the indigenous peoples of Peru, who utilized it to treat fevers.[1] Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" and was the first effective treatment for malaria.[2] For centuries, the bark was administered in its crude form, typically dried, powdered, and mixed with a liquid such as wine.[1][3]

The major breakthrough in the application of this remedy came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, which they named quinine.[3][4][5] This discovery, published in the Annales de Chimie et de Physique, marked a turning point in medicine, as it allowed for the administration of a purified, standardized dose of the active compound, moving away from the variable potency of crude bark preparations.[6][7] The isolation of quinine is considered the first instance of a chemical compound being used to treat an infectious disease.[3] Following its isolation, the efficacy of purified quinine was quickly confirmed in clinical settings.[5] One of the earliest clinical trials, conducted between 1866 and 1868 on 3,600 patients, demonstrated that quinine and other major Cinchona alkaloids (quinidine, cinchonine, and cinchonidine) had comparable cure rates of over 98% for malaria, with the primary outcome being the "cessation of febrile paroxysms".[1]

Quantitative Data: Alkaloid Content and Physicochemical Properties

The concentration of quinine and other alkaloids varies significantly between different Cinchona species and even between different parts of the same plant. The following tables summarize key quantitative data regarding the alkaloid content in Cinchona bark and the physicochemical properties of the primary alkaloids.

Table 1: Major Alkaloid Content in Various Cinchona Species

| Cinchona Species | Quinine (%) | Cinchonine (%) | Cinchonidine (%) | Quinidine (%) | Total Alkaloids (%) |

| C. ledgeriana | High | - | - | - | - |

| C. officinalis | High | - | - | - | - |

| C. tjinjiroena | High | - | - | - | - |

| Representative Bark | 1.59 - 1.89 | 1.87 - 2.30 | 0.90 - 1.26 | - | 4.75 - 5.20 |

Data compiled from multiple sources, including analyses of various Cinchona species.[2][8] The term "High" indicates that these species are known for their high quinine yield.

Table 2: Physicochemical Properties of Major Cinchona Alkaloids

| Property | Quinine | Cinchonidine | Cinchonine | Quinidine |

| Molecular Formula | C₂₀H₂₄N₂O₂ | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O | C₂₀H₂₄N₂O₂ |

| Molecular Weight ( g/mol ) | 324.42 | 294.4 | - | - |

| Melting Point (°C) | 177 (decomposes) | 204 - 206 | - | - |

| Specific Optical Rotation [α]D | -169° (in 97% alcohol) | -115° (c=1, in EtOH) | - | - |

| pKa₁ | 5.07 (18°C) | - | - | - |

| pKa₂ | 9.7 (18°C) | - | - | - |

| Solubility in Water | 500 mg/L (15°C) | Almost insoluble in cold water | - | - |

Data sourced from various chemical databases and publications.[9][10][11]

Experimental Protocols: From Classic to Modern Extraction

The isolation of quinine from Cinchona bark relies on the principles of acid-base extraction, leveraging the differential solubility of the alkaloid in its free base and salt forms.

This protocol is a representation of the classical chemical principles that would have been employed by Pelletier and Caventou.

-

Maceration and Alkalinization:

-

Grind dried Cinchona bark to a fine powder.

-

Create a slurry of the powdered bark with an alkaline solution (e.g., a mixture of slaked lime and sodium hydroxide solution). This converts the naturally occurring alkaloid salts into their free base form.

-

-

Solvent Extraction:

-

Extract the alkalinized bark powder with a non-polar organic solvent, such as toluene or ether. The free base alkaloids are soluble in these solvents. This can be performed through repeated stirring and decanting or by using a Soxhlet apparatus for continuous extraction.

-

-

Acidification and Phase Separation:

-

Combine the organic solvent extracts.

-

Wash the organic extract with a dilute acid solution (e.g., dilute sulfuric acid). This protonates the basic nitrogen atoms on the alkaloids, forming their corresponding salts.

-

The alkaloid salts are soluble in the aqueous acidic solution, while non-alkaloidal impurities remain in the organic phase. Separate the two layers.

-

-

Precipitation of the Free Base:

-